![molecular formula C25H23N3O3 B12542873 2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid CAS No. 144429-81-2](/img/structure/B12542873.png)
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid is a complex organic compound known for its unique structural properties and diverse applications This compound is characterized by the presence of a xanthenyl group, which is a tricyclic aromatic system, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often involve solvent-free methods or the use of mild heating to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as solvent-free reactions, fusion methods, and the use of specific catalysts are employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The presence of reactive groups allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Applications De Recherche Scientifique
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylaminobenzoic acid: Shares structural similarities but lacks the xanthenyl group, resulting in different chemical properties and applications.
4-Dimethylaminobenzoic acid: Another similar compound with a different substitution pattern on the benzoic acid moiety.
Uniqueness
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid is unique due to its combination of the xanthenyl group with the cyano and dimethylamino substituents.
Propriétés
Numéro CAS |
144429-81-2 |
|---|---|
Formule moléculaire |
C25H23N3O3 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
2-[9-cyano-3,6-bis(dimethylamino)xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C25H23N3O3/c1-27(2)16-9-11-20-22(13-16)31-23-14-17(28(3)4)10-12-21(23)25(20,15-26)19-8-6-5-7-18(19)24(29)30/h5-14H,1-4H3,(H,29,30) |
Clé InChI |
DITNNQUNCRJOHP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(C)C)(C#N)C4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


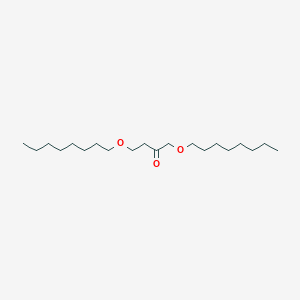
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
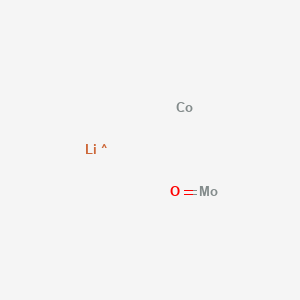
![3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane]](/img/structure/B12542816.png)
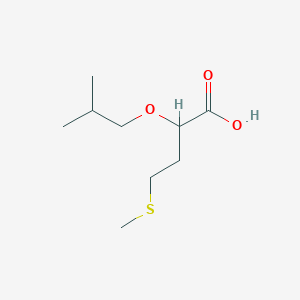
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
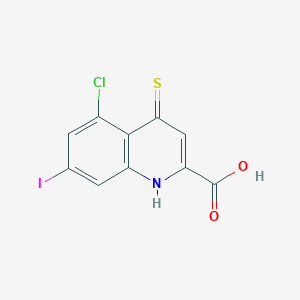
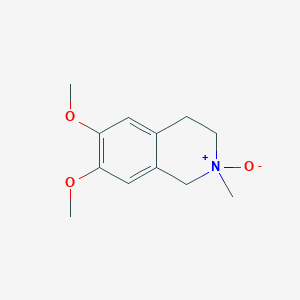
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide](/img/structure/B12542845.png)
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
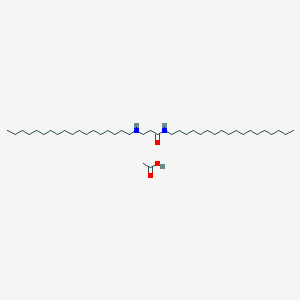
![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
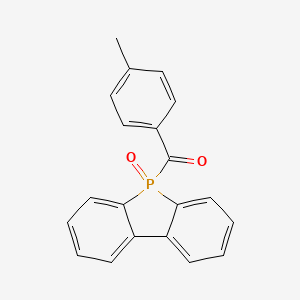
![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
